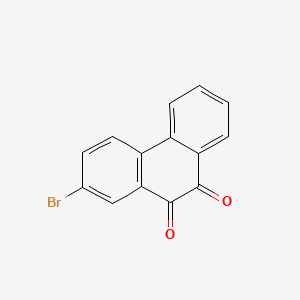

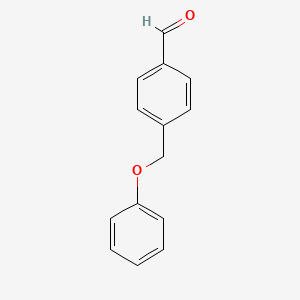

4-(Phenoxymethyl)benzaldehyde

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Phenoxy Acetamide Derivatives

4-(Phenoxymethyl)benzaldehyde is used in the synthesis of phenoxy acetamide derivatives, which are explored for their potential therapeutic applications. These derivatives include chalcone, indole, and quinoline, which have been studied for their pharmacological activities .

Chromatography and Mass Spectrometry

This compound is utilized in chromatography and mass spectrometry applications. It serves as a standard or reference compound in the calibration and testing of equipment used in these analytical methods .

Benzimidazole Derivatives Synthesis

The benzaldehyde derivative is a key precursor in the synthesis of benzimidazole derivatives. These compounds have a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties .

Medicinal Chemistry Research

In medicinal chemistry, 4-(Phenoxymethyl)benzaldehyde is involved in the design and development of new pharmaceutical compounds. It’s part of the molecular framework that researchers manipulate to create drugs with specific physicochemical properties .

Organic Synthesis

The compound is used in organic synthesis processes, particularly in base-catalyzed Claisen-Schmidt condensation reactions. This method is employed to create various organic compounds with potential industrial and pharmaceutical applications .

Chemical Diversity Studies

Researchers use 4-(Phenoxymethyl)benzaldehyde to study chemical diversity. It’s a building block in the synthesis of a wide array of compounds, which allows chemists to explore the biological and industrial potential of new molecules .

Computational Chemistry

In computational chemistry, this benzaldehyde derivative is used to model and simulate molecular interactions. It helps in understanding the effects of synthetic, semi-synthetic, and natural biologically active substances based on their molecular structure .

Educational and Research Laboratories

Lastly, 4-(Phenoxymethyl)benzaldehyde is commonly used in educational and research laboratories as a teaching aid and research chemical. It provides a practical example for students and researchers to understand complex chemical reactions and synthesis .

Wirkmechanismus

Target of Action

4-(Phenoxymethyl)benzaldehyde is an organic compound used as a starting material for organic synthesis . It serves as an important intermediate for the synthesis of other compounds, such as 4-phenoxymethylbenzyl alcohol and 4-phenoxymethylbenzoic acid . .

Biochemical Pathways

4-(Phenoxymethyl)benzaldehyde can be synthesized through the reaction of 4-chloromethylbenzaldehyde and phenyl ether . This reaction replaces the chlorine atom with a phenoxy group to produce the target compound . .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as alcohols, ethers, and ketones, but is sparingly soluble in water . This suggests that its bioavailability may be influenced by these properties.

Result of Action

As an intermediate in organic synthesis, its primary role is likely in the production of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Phenoxymethyl)benzaldehyde. For instance, it should be stored in a dry, light-protected, and well-ventilated place, away from sources of ignition and oxidizing agents . In case of contact with the human body, it should be rinsed off with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Eigenschaften

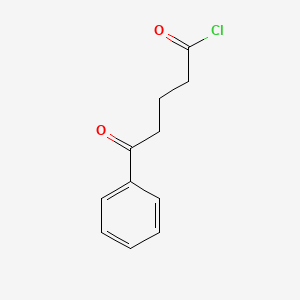

IUPAC Name |

4-(phenoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGXYDMVIJFOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477697 | |

| Record name | 4-(phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenoxymethyl)benzaldehyde | |

CAS RN |

2683-70-7 | |

| Record name | 4-(phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-(phenoxymethyl)benzaldehyde in the synthesis of triazolopyrimidines?

A1: 4-(Phenoxymethyl)benzaldehyde acts as an aldehyde source in a multicomponent reaction. [, ] It reacts with acetoacetamides and 5-amino-1,2,4-triazole to form the desired triazolopyrimidine ring system.

Q2: How does the reaction time compare between conventional heating and microwave irradiation for this synthesis?

A2: The research demonstrates that using microwave irradiation significantly reduces the reaction time compared to conventional heating methods. [, ] The synthesis of triazolopyrimidines with 4-(phenoxymethyl)benzaldehyde was achieved within 20-30 minutes using microwave irradiation [], while conventional heating required 30-45 minutes []. This highlights the efficiency of microwave-assisted synthesis for this reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.